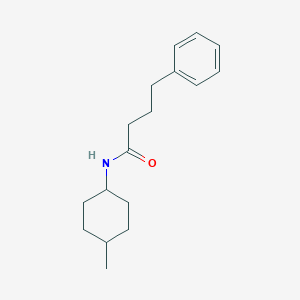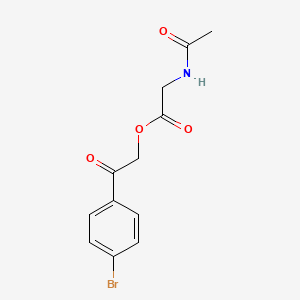
N-(4-methylcyclohexyl)-4-phenylbutanamide
Overview
Description
N-(4-methylcyclohexyl)-4-phenylbutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexyl ring substituted with a methyl group and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylcyclohexyl)-4-phenylbutanamide typically involves the reaction of 4-methylcyclohexylamine with 4-phenylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-methylcyclohexyl)-4-phenylbutanamide can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can occur at the phenyl ring or the amide nitrogen, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanol.
Reduction: Formation of 4-methylcyclohexylamine or 4-phenylbutanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: N-(4-methylcyclohexyl)-4-phenylbutanamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules for research purposes.
Biology: In biological research, this compound may be used as a model compound to study the behavior of amides in biological systems. It can also be used in the development of new pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with specific biological activities. Its structural features make it a candidate for the development of analgesics or anti-inflammatory agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methylcyclohexyl)-4-phenylbutanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with biological molecules, influencing their activity and function. The cyclohexyl and phenyl groups can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-(4-methylcyclohexyl)-4-phenylbutanamide
- N-(4-methylcyclohexyl)-4-phenylbutanamine
- N-(4-methylcyclohexyl)-4-phenylbutanol
Comparison: this compound is unique due to its amide functional group, which imparts specific chemical and biological properties. Compared to its amine and alcohol analogs, the amide compound may exhibit different reactivity and stability. The presence of the amide group can also influence the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
N-(4-methylcyclohexyl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-14-10-12-16(13-11-14)18-17(19)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,14,16H,5,8-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCMTLHRUBPHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methylphenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B4646218.png)
![METHYL 2-({5-[3-(4-CHLORO-2-METHYLPHENOXY)PROPYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE](/img/structure/B4646222.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4646229.png)
![2-mercapto-5-methyl-4-oxo-3-[(4-propoxybenzoyl)amino]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4646232.png)
![2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4646246.png)
![3,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4646258.png)
![4-bromo-1-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B4646259.png)

![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4646274.png)


![4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL(MORPHOLINO)METHANONE](/img/structure/B4646309.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline](/img/structure/B4646318.png)
